molecular formula C10H14BrClFN B15235274 (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl

Cat. No.: B15235274
M. Wt: 282.58 g/mol
InChI Key: AYMITBHZQBVPEM-PPHPATTJSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine HCl is a chiral amine derivative with a molecular weight of 282.58 g/mol (CAS: 2250242-39-6, MDL: MFCD24428903) . The compound features a substituted phenyl ring (2-bromo-6-fluoro) attached to a branched aliphatic chain (2-methylpropan-1-amine) in the (S)-configuration. Limited data are available on its physicochemical properties (e.g., melting point, solubility) or biological activity, though its structural features suggest relevance in medicinal chemistry, particularly in targeting halogen-sensitive receptors or enzymes.

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

AYMITBHZQBVPEM-PPHPATTJSA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CC(C)C(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromo-6-fluorophenylacetic acid.

    Formation of Intermediate: The acid is then converted to the corresponding amide or ester, which is subsequently reduced to the amine.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Formation of Hydrochloride Salt: Finally, the (S)-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of halogenated amines on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Aromatic Ring Aliphatic Chain Molecular Weight (g/mol) Key Features
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine HCl 2-Br, 6-F 2-methylpropan-1-amine 282.58 Chiral (S), halogen-rich, HCl salt
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine 3,6-Br (pyridine), 3,5-F Ethylamine 393.3 (free base) Pyridine core, difluorophenyl, chiral
(S)-1-Bromo-3-phenylpropan-2-amine None (simple phenyl) Bromo-propan-2-amine ~214 (estimated) Brominated aliphatic chain, chiral
Isorhamnetin-3-O-glycoside Flavonoid (non-halogenated) Glycoside ~464 (estimated) Natural product, glycosylation

Halogenation and Electronic Effects

  • Pyridine vs. Benzene : The pyridine-based analog exhibits nitrogen-mediated electronic effects, which may alter solubility and metabolic stability compared to the purely aromatic target compound.

Stereochemical Influence

  • The (S)-configuration in the target compound and (S)-1-Bromo-3-phenylpropan-2-amine highlights the role of chirality in pharmacological activity. For instance, enantiomers often differ in receptor binding or toxicity profiles, though specific data for these compounds remain unstudied.

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